molecular formula C26H22FN3O3 B2884322 8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189923-25-8

8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2884322
CAS RN: 1189923-25-8
M. Wt: 443.478
InChI Key: MRYGWLZTYNGLPI-UHFFFAOYSA-N
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Description

8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as PFI-3, is a potent inhibitor of the histone methyltransferase (HMT) SETD7. SETD7 is involved in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer.

Scientific Research Applications

Synthesis and Structural Analysis

A novel method for synthesizing 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been developed, focusing on its potential as a biologically active molecule. This compound, through single-crystal X-ray analysis, was found to exist in the monoclinic P21/n space group, demonstrating significant intermolecular interactions within its crystalline structure. Moreover, molecular docking studies suggest its application as a new inhibitor of hepatitis B, exhibiting in vitro nanomolar inhibitory activity against the Hepatitis B virus (HBV) (Ivashchenko et al., 2019).

Fluorination Effects on Molecular Properties

Research into fluorinated liquid crystals, specifically p-phenylene-4-methoxybenzoate-4-trifluoromethylbenzoate (FLUORO1), and 4-propyloxyphenyl-4-(4-trifluoromethylbenzoyloxy) benzoate (FLUORO2), utilized density functional theory (DFT) and semiempirical calculations to optimize their electronic structures. These studies highlight the impact of fluorination on molecular charge distribution, phase stability, and absorption spectra, indicating the substance's potential in applications requiring UV stability and low dielectric constants (Praveen & Ojha, 2014).

Application in Drug Development

A compound structurally similar to the queried molecule, exhibiting a high affinity and selectivity as a D4 receptor antagonist, was synthesized for potential application in positron emission tomography (PET) tracing of brain dopamine D4 receptors. The synthetic route for this compound was optimized for large-scale, chromatography-free production, underscoring the importance of fluorinated compounds in the development of diagnostic tools and therapeutic agents (Anderson et al., 1997).

Impact on Material Science

Investigations into the synthesis and properties of new fluorinated polyimides from novel 2,2'-bis(fluoroalkoxy)benzidines offer insights into the material's enhanced thermal stability, mechanical, and electrical properties. These polyimides, prepared using diamines with fluoroalkoxy groups, exhibit a favorable combination of properties such as low dielectric constants and moisture absorption, indicating their utility in advanced electronics applications (Feiring, Auman, & Wonchoba, 1993).

properties

IUPAC Name

8-fluoro-3,5-bis[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-32-20-7-3-5-17(11-20)14-29-16-28-24-22-13-19(27)9-10-23(22)30(25(24)26(29)31)15-18-6-4-8-21(12-18)33-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYGWLZTYNGLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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